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molecular formula C10H9N3O5 B510102 Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate CAS No. 402614-78-2

Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate

Cat. No. B510102
M. Wt: 251.2g/mol
InChI Key: OCXGWRMIILNDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288419B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 4-nitro-1H-pyrazole (6.22 g, 55.0 mmol) in acetone (130 mL) was treated with 5-chloromethyl-furan-2-carboxylic acid methyl ester (9.61 g, 55.0 mmol) followed by K2CO3 (38.04 g, 275.2 mmol) and TBA bromide (3.55 g, 11.0 mmol). The reaction mixture was stirred at rt for 2 h before being quenched with water (500 mL), extracted with EA (3×100 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound as a yellowish solid. TLC: rf (50:50 hept-EA)=0.35. LC-MS-conditions 02: tR=0.88 min. 1H NMR (400 MHz, CDCl3) δ 3.91 (s, 3H), 5.39 (s, 2H), 6.59 (d, J=3.3 Hz, 1H), 7.17 (d, J=3.3 Hz, 1H), 8.09 (s, 1H), 8.23 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step Two
Quantity
9.61 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Name
Quantity
38.04 g
Type
reactant
Reaction Step Three
Quantity
3.55 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[N+:3]([C:6]1[CH:7]=[N:8][NH:9][CH:10]=1)([O-:5])=[O:4].[CH3:11][O:12][C:13]([C:15]1[O:16][C:17]([CH2:20]Cl)=[CH:18][CH:19]=1)=[O:14].C([O-])([O-])=O.[K+].[K+].[Br-]>CC(C)=O>[CH3:11][O:12][C:13]([C:15]1[O:16][C:17]([CH2:20][N:8]2[CH:7]=[C:6]([N+:3]([O-:5])=[O:4])[CH:10]=[N:9]2)=[CH:18][CH:19]=1)=[O:14] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
6.22 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
Quantity
9.61 g
Type
reactant
Smiles
COC(=O)C=1OC(=CC1)CCl
Name
Quantity
130 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
38.04 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
3.55 g
Type
reactant
Smiles
[Br-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being quenched with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (50:50 hept-EA)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C=1OC(=CC1)CN1N=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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